N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride

Catalog No.
S8465906
CAS No.
M.F
C5H17Cl2N3
M. Wt
190.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihy...

Product Name

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride

IUPAC Name

N'-[2-(methylamino)ethyl]ethane-1,2-diamine;dihydrochloride

Molecular Formula

C5H17Cl2N3

Molecular Weight

190.11 g/mol

InChI

InChI=1S/C5H15N3.2ClH/c1-7-4-5-8-3-2-6;;/h7-8H,2-6H2,1H3;2*1H

InChI Key

YCARBJIETBBDTP-UHFFFAOYSA-N

SMILES

CNCCNCCN.Cl.Cl

Canonical SMILES

CNCCNCCN.Cl.Cl

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride, also known as N1-methylethane-1,2-diamine dihydrochloride, is a chemical compound with the molecular formula C5_5H15_{15}Cl2_2N3_3 and a molecular weight of approximately 190.11 g/mol. This compound is characterized by its two amino groups and a methyl substitution on one of the ethylene diamine units, which contributes to its unique properties and potential applications in various fields, particularly in biochemistry and pharmaceuticals .

Typical of amines, including:

  • Acylation Reactions: The amino groups can react with acyl chlorides or anhydrides to form amides.
  • Alkylation Reactions: The amines can undergo alkylation to form quaternary ammonium salts.
  • Formation of Salts: It readily forms dihydrochloride salts with hydrochloric acid due to its basic nature, enhancing its solubility in water.

These reactions are significant for modifying the compound for specific applications in drug development and synthesis .

Research indicates that N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride exhibits biological activities that make it a candidate for various pharmaceutical applications. Its structure allows it to interact with biological systems, potentially influencing enzyme activity or acting as a ligand for receptors. Specifically, compounds with similar structures have been studied for their roles in cellular signaling and as intermediates in the synthesis of biologically active molecules .

The synthesis of N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride typically involves:

  • Starting Materials: The synthesis often begins with ethylene diamine and methylating agents such as methyl iodide or dimethyl sulfate.
  • Reaction Conditions: The reaction is usually carried out under controlled conditions (temperature and pH) to ensure the formation of the desired product without excessive side reactions.
  • Purification: After synthesis, the product is purified through recrystallization or chromatography to obtain the dihydrochloride salt form.

These methods highlight the compound's accessibility for laboratory synthesis and potential scalability for industrial applications .

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride finds applications in several areas:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and biologically active compounds.
  • Biochemical Research: The compound serves as a reagent in biochemical assays and studies involving enzyme interactions.
  • Cross-linking Agents: It functions as a cross-linking agent in the preparation of monoclonal antibodies and other bioconjugates .

Interaction studies involving N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound can modulate biological pathways or serve as a scaffold for drug design. Investigations typically include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Assessing the biological effects and pharmacokinetics when administered in biological systems.

Such studies are essential for determining the therapeutic potential of this compound .

Several compounds share structural similarities with N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamineC5_5H15_{15}Cl2_{2}N3_3Contains two amino groups; used in drug synthesis
N,N-DimethylethylenediamineC4_4H12_{12}N2_2Lacks hydrochloride salt; simpler structure
Ethylenediaminetetraacetic acidC10_10H16_{16}N2_2O8_8Chelating agent; more complex with additional functional groups
N,N'-Bis(3-Aminopropyl)ethylenediamineC8_8H20_{20}N4_4Longer carbon chain; used as a cross-linker

This comparison illustrates that while these compounds may share similar functional groups or core structures, their unique features dictate their specific applications and interactions within biological systems .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

5

Exact Mass

189.0799529 g/mol

Monoisotopic Mass

189.0799529 g/mol

Heavy Atom Count

10

Dates

Last modified: 01-05-2024

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